5-Methylspiro[3.4]octan-5-ol 5-Methylspiro[3.4]octan-5-ol
Brand Name: Vulcanchem
CAS No.: 820222-52-4
VCID: VC20569051
InChI: InChI=1S/C9H16O/c1-8(10)4-2-5-9(8)6-3-7-9/h10H,2-7H2,1H3
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

5-Methylspiro[3.4]octan-5-ol

CAS No.: 820222-52-4

Cat. No.: VC20569051

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

5-Methylspiro[3.4]octan-5-ol - 820222-52-4

Specification

CAS No. 820222-52-4
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 8-methylspiro[3.4]octan-8-ol
Standard InChI InChI=1S/C9H16O/c1-8(10)4-2-5-9(8)6-3-7-9/h10H,2-7H2,1H3
Standard InChI Key RBJTYPGOSDHNRA-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC12CCC2)O

Introduction

Structural and Molecular Characteristics

The core structure of 5-methylspiro[3.4]octan-5-ol consists of a spiro junction connecting a three-membered cyclopropane ring and a five-membered cyclopentane ring. The spiro carbon (C5) serves as the bridgehead atom, with a hydroxyl group and a methyl group both attached to this position. This configuration imposes significant steric constraints and electronic effects, influencing the compound’s reactivity and physical properties.

Molecular Geometry and Stereochemistry

The spirocyclic framework enforces a non-planar geometry, with bond angles deviating from ideal tetrahedral values due to ring strain in the cyclopropane component. Density functional theory (DFT) calculations on similar spiro[3.4]octan-5-ol derivatives predict a puckered cyclopentane ring and a slightly distorted cyclopropane ring, resulting in a rigid yet strained molecular architecture . The methyl group at C5 introduces additional steric hindrance, potentially stabilizing certain conformers through van der Waals interactions.

Spectroscopic Properties

While experimental NMR data for 5-methylspiro[3.4]octan-5-ol is unavailable, comparisons to structurally related compounds suggest distinct spectroscopic signatures:

  • ¹H NMR: Expected resonances for cyclopropane protons (δ 0.5–1.5 ppm), cyclopentane protons (δ 1.2–2.5 ppm), and a broad singlet for the hydroxyl proton (δ 1.8–2.2 ppm) .

  • ¹³C NMR: Characteristic signals for the spiro carbon (C5, δ 70–80 ppm), cyclopropane carbons (δ 10–25 ppm), and cyclopentane carbons (δ 20–40 ppm) .

Synthetic Approaches

The synthesis of 5-methylspiro[3.4]octan-5-ol can be inferred from established protocols for analogous spirocyclic alcohols. Key methodologies involve cyclopropanation strategies and Grignard reagent additions to cyclic ketones.

Grignard Reagent Addition to Cyclobutanones

A general route to spiro[3.4]octan-5-ols involves the reaction of substituted cyclobutanones with organometallic reagents. For 5-methylspiro[3.4]octan-5-ol, the synthesis likely proceeds via:

  • Cyclobutanone Preparation: Formation of a methyl-substituted cyclobutanone precursor through [2+2] cycloaddition or ring-contraction reactions.

  • Grignard Addition: Treatment with methylmagnesium bromide (MeMgBr) in anhydrous ether at low temperatures (0–5°C) to yield the tertiary alcohol .

This method, adapted from the synthesis of 5,6,6-trimethylspiro[3.4]octan-5-ol, typically achieves moderate to high yields (60–80%) after chromatographic purification .

Acid-Catalyzed Rearrangements

Spiro[3.4]octan-5-ols are prone to acid-mediated rearrangements, forming bicyclo[3.3.0]octenes. For example, treatment with H₂SO₄ or HCl in dichloromethane induces a Wagner-Meerwein rearrangement, relieving ring strain and generating fused bicyclic alkenes . While this reactivity complicates isolation, it highlights the compound’s utility as a precursor for complex polycyclic structures.

Physicochemical Properties

The steric and electronic effects of the spirocyclic framework and methyl substituent dictate the compound’s behavior in solution and solid states.

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₆O
Molecular Weight140.23 g/molCalculated
Boiling PointEstimated 180–200°C (extrapolated)
SolubilityModerate in polar aprotic solvents
LogP (Octanol-Water)~1.8 (predicted)

Chemical Reactivity and Functionalization

The tertiary alcohol and strained spirocyclic system enable diverse chemical transformations, including oxidations, reductions, and ring-opening reactions.

Oxidation Reactions

Treatment with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) oxidizes the alcohol to a ketone, yielding 5-methylspiro[3.4]octan-5-one. This ketone serves as a versatile intermediate for further alkylation or condensation reactions .

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., via mesylation or tosylation), enabling nucleophilic displacement with halides or amines. For instance, reaction with thionyl chloride (SOCl₂) produces the corresponding chloro derivative, a precursor for cross-coupling reactions .

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